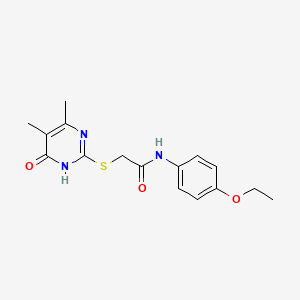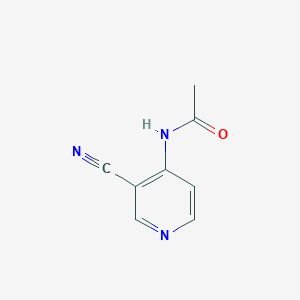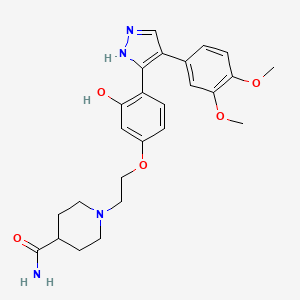
1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound. This compound features a variety of functional groups, making it versatile for various applications, especially in the fields of medicinal chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. It often starts with the synthesis of the core pyrazole ring, followed by functional group modifications to introduce the dimethoxyphenyl and piperidine-4-carboxamide moieties. Common reaction conditions include:
Solvents: : Dimethyl sulfoxide (DMSO), methanol, and acetonitrile.
Reagents: : Potassium carbonate (K2CO3), sodium hydride (NaH), and various amines.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
While detailed industrial methods might be proprietary, large-scale production likely involves optimized versions of the above laboratory methods with enhanced yields and reduced costs. Factors such as reagent availability, cost-effectiveness, and environmental safety play significant roles in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions including:
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic and electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic medium.
Reduction: : LiAlH4 in ether.
Substitution: : Sodium azide (NaN3) for azide substitution in the presence of triphenylphosphine (PPh3).
Major Products
The major products of these reactions depend on the specific functional groups targeted. For instance:
Oxidation: : Conversion of alcohol groups to carboxylic acids.
Reduction: : Reduction of ketones to alcohols.
Substitution: : Formation of new carbon-nitrogen bonds.
Aplicaciones Científicas De Investigación
Chemistry
This compound is utilized in developing new synthetic methods and as a building block for more complex molecules.
Biology
Its structure allows for interaction with various biological targets, making it useful in biochemical studies and assays.
Medicine
Due to its diverse functional groups, it has potential as a pharmacophore in drug development. Researchers study its efficacy in targeting specific enzymes or receptors.
Industry
In industrial applications, it serves as an intermediate in the synthesis of high-value chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action for 1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate the target's function, depending on the nature of the interaction. Pathways involved might include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(4-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide derivatives: .
Other pyrazole-containing compounds: .
Piperidine derivatives: .
Uniqueness
The unique combination of functional groups in this compound provides a distinctive profile of reactivity and biological activity, differentiating it from simpler or less functionalized analogs. The presence of both a pyrazole ring and a piperidine moiety enhances its potential for diverse interactions with biological targets, making it a compound of high interest in drug development and chemical research.
Propiedades
IUPAC Name |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-32-22-6-3-17(13-23(22)33-2)20-15-27-28-24(20)19-5-4-18(14-21(19)30)34-12-11-29-9-7-16(8-10-29)25(26)31/h3-6,13-16,30H,7-12H2,1-2H3,(H2,26,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYULYVFSGTGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2471938.png)


![2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2471944.png)

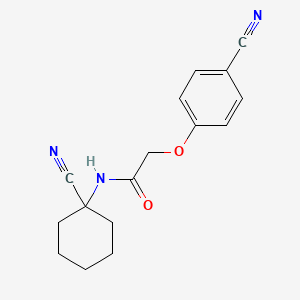
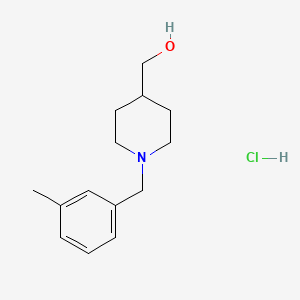
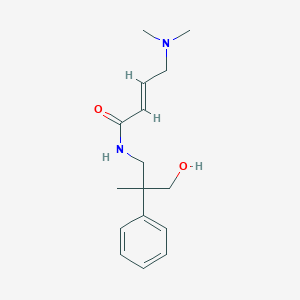
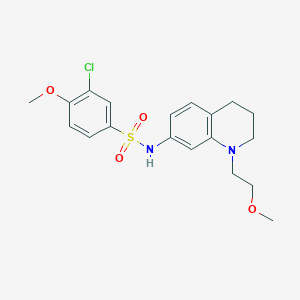
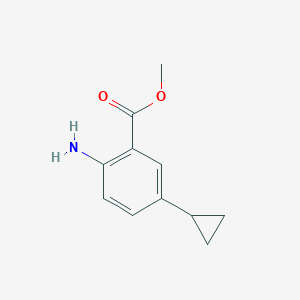
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
